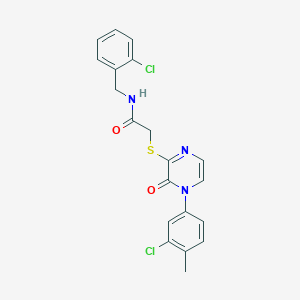

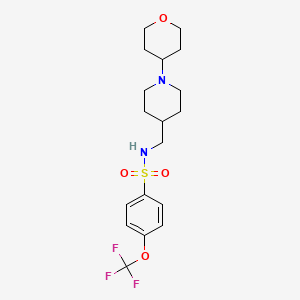

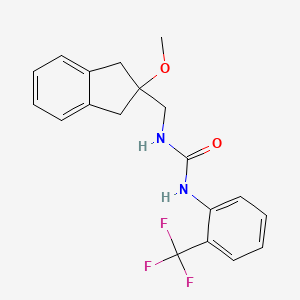

![molecular formula C17H20N2 B2662614 2-(1-Adamantyl)imidazo[1,2-a]pyridine CAS No. 159324-72-8](/img/structure/B2662614.png)

2-(1-Adamantyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Scientific Research Applications

Anticholinesterase Potential

2-(1-Adamantyl)imidazo[1,2-a]pyridine derivatives have been explored for their potential as anticholinesterase agents. In a study by Kwong et al. (2019), these derivatives exhibited inhibition effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's (Kwong et al., 2019).

Anti-HIV Activity

Adamantyl substituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-HIV activity in a study by Tazeem et al. (2016). Certain compounds demonstrated potent inhibitory effects against HIV-1 cells (Tazeem et al., 2016).

Chemical Properties and Transformations

Yurchenko et al. (2001) provided insights into the chemical properties and transformations of 2-(Adamantan-1-yl)imidazo[1,2-a]pyridines, including their reactivity and potential in organic synthesis (Yurchenko et al., 2001).

Therapeutic Applications

Imidazo[1,2-a]pyridine scaffold, including its derivatives, has a wide range of therapeutic applications such as anticancer, antimicrobial, and antiviral activities, as discussed in a review by Deep et al. (2016) (Deep et al., 2016).

Synthesis and Functionalization

Ravi and Adimurthy (2017) highlighted the synthesis of imidazo[1,2-a]pyridines, emphasizing the importance of mild reaction conditions and inexpensive catalysts in pharmaceutical applications (Ravi & Adimurthy, 2017).

Anticancer Potential

Goel et al. (2016) reviewed the anticancer activities of imidazo[1,2-a]pyridine system, noting its potential as a promising drug candidate for antitumor therapy (Goel, Luxami, & Paul, 2016).

Excited State Intramolecular Proton Transfer

Stasyuk et al. (2012) explored the synthesis of imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer, providing insights into their photophysical properties (Stasyuk, Banasiewicz, Cyrański, & Gryko, 2012).

Green Synthetic Approaches

Patel et al. (2023) reviewed the green synthetic approaches for imidazo[1,2-a]pyridine, emphasizing the reduction of hazardous chemicals and energy consumption (Patel, Bhatt, Rathod, Patel, & Shah, 2023).

Corrosion Inhibition

Salim et al. (2018) discussed the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for metals, highlighting their effectiveness and adsorption properties (Salim, Ech-chihbi, Oudda, El Hajjaji, Taleb, & Jodeh, 2018).

Future Directions

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their potential applications in medicinal chemistry and material science are expected to be the future directions .

Properties

IUPAC Name |

2-(1-adamantyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHAIQRWKAVTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

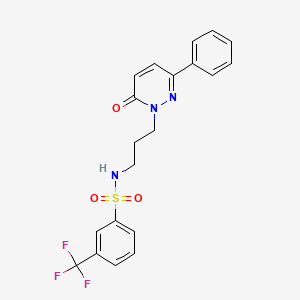

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)

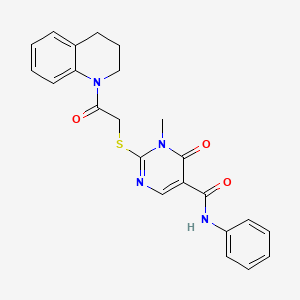

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)

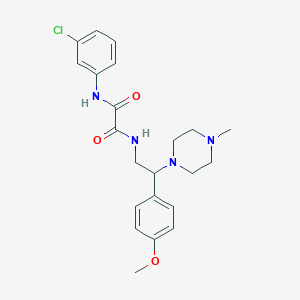

![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2662553.png)